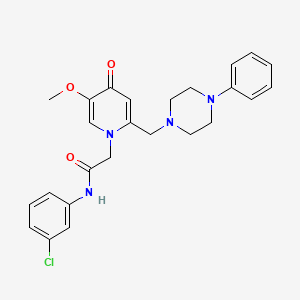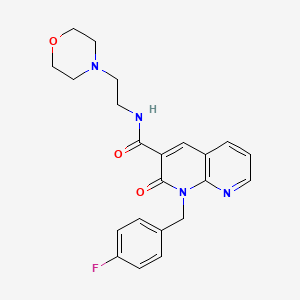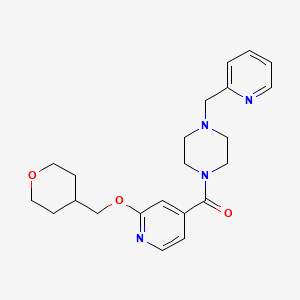![molecular formula C9H17N B2483072 decahydrocyclohepta[c]pyrrole, Mixture of diastereomers CAS No. 110421-28-8](/img/structure/B2483072.png)
decahydrocyclohepta[c]pyrrole, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of decahydrocyclohepta[c]pyrrole diastereomers involves highly diastereoselective and efficient methodologies. One approach employs a three-component strategy for the synthesis of polycyclic pyrroles bearing consecutive quaternary stereocenters, achieving outstanding diastereoselectivity (up to 99:1) (Chen et al., 2014). Another method focuses on the enantioselective synthesis of angularly substituted 1-azabicyclic ring systems, utilizing dynamic kinetic resolution to achieve high enantiomeric excess (99% ee) (Ito et al., 2010).
Molecular Structure Analysis
The molecular structure of decahydrocyclohepta[c]pyrrole is characterized by its complex bicyclic and polycyclic frameworks. Studies focusing on the stereoselective synthesis of hexahydroindoles and octahydrocyclohepta[b]pyrroles reveal the intricacies of forming these structures via gold(I)-catalyzed intramolecular hydroamination (Yeh et al., 2009).
Chemical Reactions and Properties
Decahydrocyclohepta[c]pyrrole undergoes a variety of chemical reactions, showcasing its reactivity and functional group compatibility. The synthesis and chemical properties of dicyclohepta[b,d]pyrrole systems highlight innovative routes to access this complex structure, such as the reaction of cyclohepta-1,3,5-trienylimino(tributyl)phosphorane with tropone (Iino & Nitta, 1994).
Aplicaciones Científicas De Investigación
Bioactive Pyrrole-based Compounds
The discovery of novel synthetic compounds with drug-like properties is a continuous challenge in medicinal chemistry. Natural products often inspire the synthesis of compounds for pharmaceutical applications, with many based on N-heterocyclic motifs, including the pyrrole ring. This ring is among the most explored heterocycles in drug discovery programs across various therapeutic areas. Pyrrole and its hetero-fused derivatives, including decahydrocyclohepta[c]pyrrole, have demonstrated significant anticancer, antimicrobial, and antiviral activities. Specific targets responsible for their biological activity have been identified, emphasizing the pharmacophore utility of the pyrrole nucleus in drug design (Li Petri et al., 2020).
Species-Specific Bioaccumulation
Research into species-specific bioaccumulation of polybrominated diphenyl ethers, hexabromocyclododecans, and dechlorane plus in biota has revealed complex processes influenced by habitat, diet, and contaminant metabolism among other factors. This study, although not directly mentioning decahydrocyclohepta[c]pyrrole, sheds light on the environmental persistence and bioaccumulation of related compounds, highlighting the importance of understanding the environmental impact and bioaccumulation tendencies of chemical compounds, including pyrrole derivatives (Luo et al., 2013).
Degradation Mechanisms of Biodegradable Polymers
The review on the degradation mechanisms of polycaprolactone (PCL), a biodegradable polymer, encompasses various factors affecting the polymer's behavior over time, such as synthesis, molecular weight, and crystallinity. While not directly related to decahydrocyclohepta[c]pyrrole, this research provides a valuable framework for studying the degradation and application potential of various chemical compounds and polymers in biomedical applications, suggesting a pathway for investigating the environmental and biomedical applications of pyrrole-based compounds (Bartnikowski et al., 2019).
N-confused Calix[4]pyrroles
N-confused calix[4]pyrroles (NCCPs) represent a recent addition to the family of pyrrole-based anion binding macrocycles. Their unique anion-binding properties, stemming from a different binding mode compared to regular calix[4]pyrroles, make them of interest for anion binding and sensing applications. This suggests potential applications for decahydrocyclohepta[c]pyrrole derivatives in sensing and binding applications, given their structural relation to pyrrole-based compounds (Anzenbacher et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of the compound “decahydrocyclohepta[c]pyrrole, Mixture of diastereomers” is the SARS-CoV-2 Main Protease (Mpro, 3CLpro) . This enzyme plays a crucial role in processing polyproteins translated from the viral RNA, making it an attractive target for the design of inhibitors that block viral replication .
Mode of Action
The compound interacts with its target, the SARS-CoV-2 Main Protease, by inhibiting its function . The diastereomeric resolution of the previously designed SARS-CoV-2 Mpro α-ketoamide inhibitor 13b has been reported . The pure (S,S,S)-diastereomer, 13b-K, displays an IC50 of 120 nM against the Mpro .
Biochemical Pathways
The compound affects the biochemical pathway involving the SARS-CoV-2 Main Protease . By inhibiting this enzyme, the compound prevents the processing of polyproteins translated from the viral RNA, thereby blocking viral replication .
Pharmacokinetics
Pharmacokinetic studies show good levels of the active inhibitor (13b-K) after inhalative as well as after peroral administration . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the SARS-CoV-2 Main Protease, which leads to the blocking of viral replication . This could potentially lead to a decrease in the severity and duration of a SARS-CoV-2 infection.
Propiedades
IUPAC Name |
1,2,3,3a,4,5,6,7,8,8a-decahydrocyclohepta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-8-6-10-7-9(8)5-3-1/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGNZNKTKHGQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydrocyclohepta[c]pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2483002.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)